6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, characterized by a fused triazole-pyrimidine core. The structure features two critical substituents:
- Position 6: A [3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl group, contributing aromatic and electron-deficient properties via the oxadiazole ring.
- Position 3: A (4-methylphenyl)methyl (p-tolylmethyl) group, enhancing lipophilicity and steric bulk.
Synthesis likely follows established routes for analogous triazolo-pyrimidinones, involving cyclization of azide intermediates or coupling of preformed oxadiazole derivatives with triazole-pyrimidine precursors under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization via ¹H NMR, IR (notable C=O stretch at ~1660–1670 cm⁻¹), and mass spectrometry is consistent with reported methods .
Propriétés
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c1-3-16-8-10-18(11-9-16)21-25-19(32-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-17-6-4-15(2)5-7-17/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOWWOEPWKHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells. The compound’s interaction with CDK2 also induces apoptosis within the cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to a halt in cell cycle progression, preventing the cells from entering the S phase from the G1 phase. The downstream effect of this disruption is the induction of apoptosis within the cancer cells.
Activité Biologique
The compound 6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : Achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions.
- Synthesis of the Triazolo-Pyrimidinone Core : Cyclization of a hydrazone precursor forms the triazolo-pyrimidinone structure.
- Coupling Reaction : The final step involves coupling the oxadiazole and triazolo-pyrimidinone intermediates using palladium catalysts under controlled conditions.
Biological Activity
The biological activities of this compound have been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial properties. In particular:
- Compounds similar to the target compound demonstrated moderate to high activity against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
- A study highlighted that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- In vitro studies suggest that the compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation .
- The presence of both oxadiazole and triazole moieties is believed to enhance cytotoxicity against cancer cells through apoptosis induction mechanisms .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.
Case Studies
Several case studies have documented the efficacy and safety profile of compounds similar to the target molecule:
- Antimicrobial Efficacy : A study involving a series of oxadiazole derivatives showed promising results against resistant strains of bacteria, indicating a potential for therapeutic applications in infectious diseases .
- Cancer Cell Studies : Research on triazole-containing compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities Summary
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogs (Table 1):
Table 1. Structural and Functional Comparison of Triazolo-Pyrimidinone Derivatives
*Calculated molecular weight based on formula C₂₆H₂₆N₈O₂.
Key Observations:
Fluorine (e.g., 4-fluorobenzyl in ) enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains . Nitro groups (e.g., 10b ) are associated with electron-withdrawing effects, which may reduce bioavailability due to poor solubility.
Role of the Oxadiazole Moiety :
- The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance while maintaining hydrogen-bonding capacity . Derivatives with substituted phenyl groups on oxadiazole (e.g., 3,4-dimethoxy in ) show tunable electronic properties for target engagement.
Antiviral and Antitumor Potential: The [1,2,3]triazolo[4,5-d]pyrimidin-7-one core is critical for antiviral activity against chikungunya virus (CHIKV), with meta-substituted aryl rings at position 3 improving potency . The target compound’s para-substituted p-tolylmethyl group may offer steric advantages but requires empirical validation. Thionation of the C=O group (e.g., 8a ) abolishes activity in some contexts, underscoring the ketone’s role in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
